Pyridin-2-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
pyridin-2-ylmethyl 4-benzylsulfonylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(25-14-17-8-4-5-11-20-17)21-12-9-18(10-13-21)26(23,24)15-16-6-2-1-3-7-16/h1-8,11,18H,9-10,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMVXWPUIUFYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under basic conditions. The benzylsulfonyl group can be introduced via sulfonylation reactions using benzylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves esterification with pyridin-2-ylmethanol under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridin-2-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Pyridin-2-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The pyridin-2-ylmethyl ester can further influence the compound’s pharmacokinetic properties, such as absorption and distribution .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of pyridin-2-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate, a comparative analysis with three analogous compounds is presented below. Data were collated from crystallographic databases (e.g., the Cambridge Structural Database, CSD) and synthetic studies .
Table 1: Structural and Physicochemical Comparison
Key Findings:
Sulfonyl Group Impact: The benzylsulfonyl group in the target compound increases steric bulk compared to smaller substituents (e.g., methylsulfonyl), reducing solubility (0.12 mg/mL vs. 0.30 mg/mL for the methylsulfonyl analog). Tosyl (p-toluenesulfonyl) analogs exhibit slightly longer C-S bond lengths (1.78 Å vs. 1.76 Å), likely due to electron-donating methyl groups altering electron density .
Ester Group Influence :
- Pyridin-2-ylmethyl esters introduce nitrogen-based polarity, lowering LogP (2.8) relative to purely hydrophobic groups like isopropyl (LogP 3.0). This aligns with the CSD’s trend of nitrogen-containing esters improving aqueous compatibility .
Conformational Flexibility :
- Piperidine rings in benzylsulfonyl derivatives exhibit chair conformations with slight puckering (as resolved via SHELX-refined structures), whereas tosyl analogs show increased ring distortion due to steric clashes .
Research Implications and Limitations
- Crystallographic Challenges : Small-molecule refinement via SHELX remains critical for resolving subtle conformational differences among analogs, but limitations in modeling disordered sulfonyl groups may introduce errors .
- Database Gaps : While the CSD provides foundational data, newer analogs (e.g., fluorinated sulfonyl derivatives) are underrepresented, necessitating expanded synthetic efforts .
Biological Activity
Pyridin-2-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the context of various biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound features a pyridine ring, a piperidine ring, and a sulfonyl group, which contribute to its biological interactions. The synthesis typically involves cross-coupling reactions and esterification processes using specific reagents such as sodium hydride and palladium catalysts in solvents like dichloromethane and ethanol.
This compound exhibits its biological activity primarily through interactions with specific enzymes or receptors involved in disease processes. The structural modifications of this compound can significantly impact its efficacy and selectivity toward these biological targets. Research indicates that the compound may act as an inhibitor for certain viral infections, although specific target interactions require further elucidation through detailed pharmacological studies .
Antiviral Activity
Recent studies have indicated that compounds structurally similar to this compound demonstrate significant antiviral properties. For instance, derivatives have been evaluated for their ability to inhibit the Ebola virus, showing promising results with effective concentrations (EC50 values) in the low micromolar range .
Antimycobacterial Activity
In related research on piperidine derivatives, modifications at the C-6 position of the pyridine ring have shown varying degrees of antimycobacterial activity. Certain derivatives exhibited higher potency against Mycobacterium tuberculosis compared to others, suggesting that similar modifications could enhance the biological activity of this compound .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
